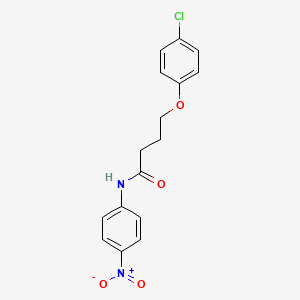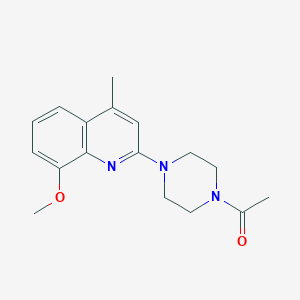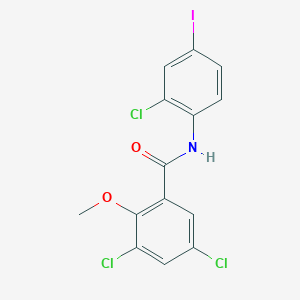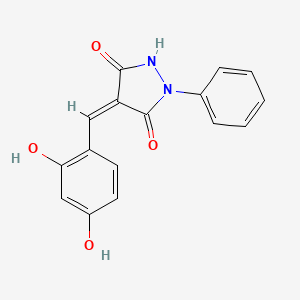
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide is a chemical compound commonly referred to as "BPN" or "BPN'". This compound is widely used in scientific research due to its unique properties and abilities.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide involves its ability to act as an antagonist of the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, pain perception, and mood. By blocking the CB1 receptor, 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide can modulate these processes and provide valuable insights into the functioning of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide have been extensively studied. This compound has been found to modulate various processes such as appetite, pain perception, and mood. Additionally, it has been found to have anti-inflammatory and neuroprotective properties. These effects make 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide a valuable compound for the study of various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide is its ability to act as an antagonist of the CB1 receptor. This makes it a valuable tool for the study of the endocannabinoid system and its regulation of various physiological processes. However, one of the limitations of this compound is its specificity. It has been found to have a relatively low affinity for the CB1 receptor, which limits its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide. One of the most significant is the development of more specific CB1 receptor antagonists. This would allow for more targeted studies of the endocannabinoid system and its regulation of various physiological processes. Additionally, the use of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production, which would make it more widely available for scientific research.
Synthesemethoden
The synthesis of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide involves the reaction of 4-chlorophenol and 4-nitroaniline in the presence of butyryl chloride. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been widely used and has been found to be efficient and effective.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide has been used in various scientific research applications. One of the most significant applications is in the study of the endocannabinoid system. This compound has been found to act as an antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. This has led to the use of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide in the study of various physiological and pathological processes that are regulated by the endocannabinoid system.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-3-9-15(10-4-12)23-11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRAHBOPMUPYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)

![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)


![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)